2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-(pyrimidin-2-yl)nonanamide
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Overview
Description
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluoro-N~1~-(2-pyrimidinyl)nonanamide is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms and a pyrimidinyl group attached to a nonanamide backbone. This compound is known for its unique chemical properties, including high thermal stability, chemical resistance, and hydrophobicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluoro-N~1~-(2-pyrimidinyl)nonanamide typically involves the following steps:
Pyrimidinyl Group Introduction: The pyrimidinyl group is introduced through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the fluorinated nonanamide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient and controlled fluorination and substitution reactions. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluoro-N~1~-(2-pyrimidinyl)nonanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially fluorinated amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH~4~) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Perfluorinated carboxylic acids.
Reduction: Partially fluorinated amines.
Substitution: Various substituted pyrimidinyl derivatives.
Scientific Research Applications
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluoro-N~1~-(2-pyrimidinyl)nonanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced fluorinated materials and polymers.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological processes due to its unique fluorine content.
Medicine: Explored for its potential as a drug delivery agent and in the development of fluorinated pharmaceuticals.
Industry: Utilized in the production of high-performance coatings, lubricants, and surfactants due to its hydrophobic and chemical-resistant properties.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluoro-N~1~-(2-pyrimidinyl)nonanamide involves its interaction with molecular targets through fluorine-mediated effects. The high electronegativity of fluorine atoms can influence the compound’s binding affinity to proteins and enzymes, altering their activity. Additionally, the hydrophobic nature of the compound allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Heptadecafluorononanamide: Similar in structure but with one less fluorine atom.
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Heptadecafluorononyl)oxirane: Contains an oxirane ring instead of a pyrimidinyl group.
Uniqueness
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluoro-N~1~-(2-pyrimidinyl)nonanamide is unique due to its combination of extensive fluorination and the presence of a pyrimidinyl group. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C13H5F16N3O |
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Molecular Weight |
523.17 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-pyrimidin-2-ylnonanamide |
InChI |
InChI=1S/C13H5F16N3O/c14-4(15)7(16,17)9(20,21)11(24,25)13(28,29)12(26,27)10(22,23)8(18,19)5(33)32-6-30-2-1-3-31-6/h1-4H,(H,30,31,32,33) |
InChI Key |
WJMWOHLAEMZYSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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